2-{[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile
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Overview
Description
2-{[(E)-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE is a complex organic compound featuring a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common approach includes the condensation of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with an appropriate amine under controlled conditions to form the Schiff base intermediate. This intermediate is then cyclized with a thienopyridine derivative under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce the corresponding amines .
Scientific Research Applications
2-{[(E)-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(E)-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- **2-{[(E)-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE
- **2-{[(E)-(5-FLUORO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE
Uniqueness
The uniqueness of 2-{[(E)-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE lies in its specific substitution pattern and the presence of both chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C18H16ClN3O2S |
---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
4-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile |
InChI |
InChI=1S/C18H16ClN3O2S/c1-24-14-7-12(19)6-11(16(14)23)9-21-17-13(8-20)15-10-2-4-22(5-3-10)18(15)25-17/h6-7,9-10,23H,2-5H2,1H3/b21-9+ |
InChI Key |
JKBXHXJBZDQYHE-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/C2=C(C3=C(S2)N4CCC3CC4)C#N)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=C(C3=C(S2)N4CCC3CC4)C#N)Cl |
Origin of Product |
United States |
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